molecular formula C19H15ClN4O3 B7741732 2-[5-amino-1-(3-chloro-4-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one

2-[5-amino-1-(3-chloro-4-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one

Cat. No.: B7741732
M. Wt: 382.8 g/mol
InChI Key: PGBCPTUZQYFHIQ-UHFFFAOYSA-N
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Description

2-[5-amino-1-(3-chloro-4-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a quinazolinone core, which is a fused ring system containing both a benzene ring and a pyrimidine ring. The compound also features a pyrrole ring substituted with an amino group, a chloro-methoxyphenyl group, and a quinazolinone moiety. This unique structure imparts the compound with significant biological and chemical properties, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-amino-1-(3-chloro-4-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The initial step involves the synthesis of the pyrrole ring through the reaction of an appropriate aldehyde with an amine and a ketone under acidic conditions.

    Substitution Reactions: The pyrrole ring is then subjected to substitution reactions to introduce the chloro and methoxy groups on the phenyl ring.

    Formation of the Quinazolinone Core: The final step involves the cyclization of the substituted pyrrole with an appropriate amine and a carbonyl compound to form the quinazolinone core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the use of catalysts to improve yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

2-[5-amino-1-(3-chloro-4-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert carbonyl groups to alcohols.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the chloro and methoxy positions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Reagents such as halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while reduction may yield alcohol derivatives.

Scientific Research Applications

2-[5-amino-1-(3-chloro-4-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one has a wide range of applications in scientific research:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: It is used in the development of new materials and as a catalyst in various industrial processes.

Mechanism of Action

The mechanism of action of 2-[5-amino-1-(3-chloro-4-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by:

    Inhibiting Enzymes: It can inhibit the activity of specific enzymes involved in various biological processes.

    Modulating Receptors: The compound may bind to and modulate the activity of specific receptors, affecting cellular signaling pathways.

    Interacting with DNA/RNA: It may interact with nucleic acids, affecting gene expression and protein synthesis.

Comparison with Similar Compounds

2-[5-amino-1-(3-chloro-4-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one can be compared with other similar compounds, such as:

    2-amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole: This compound has a similar structure but contains a thiadiazole ring instead of a quinazolinone core.

    2-chloro-5-(3-chloro-4-methoxyphenyl)-1,3,4-thiadiazole: This compound also contains a thiadiazole ring and has similar substituents on the phenyl ring.

    3-amino-5-(4-methoxyphenyl)-4H-1,2,4-triazole: This compound contains a triazole ring and has similar substituents on the phenyl ring.

The uniqueness of this compound lies in its specific combination of functional groups and ring systems, which impart distinct chemical and biological properties.

Properties

IUPAC Name

2-[5-amino-1-(3-chloro-4-methoxyphenyl)-3-oxo-2H-pyrrol-4-yl]-1H-quinazolin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O3/c1-27-15-7-6-10(8-12(15)20)24-9-14(25)16(17(24)21)18-22-13-5-3-2-4-11(13)19(26)23-18/h2-8H,9,21H2,1H3,(H,22,23,26)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGBCPTUZQYFHIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)N2CC(=O)C(=C2N)C3=NC(=O)C4=CC=CC=C4N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)N2CC(=O)C(=C2N)C3=NC(=O)C4=CC=CC=C4N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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